molecular formula C10H12O2 B1623762 (1R,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol CAS No. 57496-61-4

(1R,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol

Cat. No. B1623762
CAS RN: 57496-61-4
M. Wt: 164.2 g/mol
InChI Key: KMQJJAOZMONGLS-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound (1R,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1R,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57496-61-4

Product Name

(1R,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

(1R,2R)-1,2,3,4-tetrahydronaphthalene-1,2-diol

InChI

InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2/t9-,10-/m1/s1

InChI Key

KMQJJAOZMONGLS-NXEZZACHSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]([C@@H]1O)O

SMILES

C1CC2=CC=CC=C2C(C1O)O

Canonical SMILES

C1CC2=CC=CC=C2C(C1O)O

Pictograms

Irritant

Origin of Product

United States

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